molecular formula C7H12O B1630533 1-Heptyn-3-ol CAS No. 7383-19-9

1-Heptyn-3-ol

Cat. No. B1630533
CAS RN: 7383-19-9
M. Wt: 112.17 g/mol
InChI Key: SHSFXAVQBIEYMK-UHFFFAOYSA-N
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Description

1-Heptyn-3-ol, also known as heptenol, is an organic compound belonging to the group of monoterpenes. It is a volatile, colorless liquid with a mild, woody aroma, and is found in the essential oils of some plants. Heptenol has a wide range of applications, including its use in the synthesis of pharmaceuticals, fragrances, and flavorings, as well as its use as a solvent and in the production of lubricants. In addition, it has been studied for its potential medicinal properties.

Scientific Research Applications

1. Enantioselective Hydrolysis

1-Heptyn-3-ol has been involved in studies focusing on optical resolution through enzyme-catalyzed reactions. For example, Kawashima and Hasegawa (1992) demonstrated the resolution of 1-heptyn-3-yl phenyl carbonate using lipase-catalyzed enantioselective hydrolysis, achieving a high optical purity of the (R)-carbonate product (Kawashima & Hasegawa, 1992).

2. Synthesis of Semiochemicals

The compound has also been utilized in synthesizing semiochemicals, such as those involved in termite trail-following. Argenti et al. (1994) reported a synthetic pathway where 1-heptyne, a structural component of 1-Heptyn-3-ol, was used in the synthesis of termite trail-following pheromones (Argenti et al., 1994).

3. Mass Spectrometry Studies

In mass spectrometry, 1-Heptyn-3-ol has been analyzed for the formation of specific ionized fragments. McAdoo and Hudson (1981) identified the formation of a particular ion [C4H8O]+˙ in the mass spectrum of 1-hepten-3-ol, providing insights into the compound's behavior under ionization (McAdoo & Hudson, 1981).

4. Chemical Synthesis

1-Heptyn-3-ol is also a key intermediate in various chemical syntheses. For instance, Lapitskaya et al. (1993) described a method for synthesizing 1,4-alkadiynes using 1-heptyne, which is closely related to 1-Heptyn-3-ol, demonstrating the compound's utility in producing complex organic structures (Lapitskaya et al., 1993).

5. Enzyme-Catalyzed Lactonization

In biochemistry, 1-Heptyn-3-ol derivatives have been used in enzyme-catalyzed processes. Henkel et al. (1994) synthesized (3R,5S)-3-hydroxy-7-phenyl-6-heptyn-5-olide via an enzyme-catalyzed lactonization, showcasing the role of such compounds in biocatalysis (Henkel et al., 1994).

6. Molecular Peptide Beacons

1-Heptyn-3-ol has found applications in the development of molecular peptide beacons for nucleic acid sensing. Wu et al. (2012) created a pyrene-functionalized cationic oligopeptide, demonstrating its efficiency in binding to double-stranded DNA and its potential in cellular imaging (Wu et al., 2012).

properties

IUPAC Name

hept-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h2,7-8H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSFXAVQBIEYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022250
Record name 1-Heptyn-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Heptyn-3-ol

CAS RN

7383-19-9
Record name 1-Heptyn-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7383-19-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Heptyn-3-ol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Heptyn-3-ol
Source EPA DSSTox
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Record name 1-Heptyn-3-ol
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Record name 1-HEPTYN-3-OL, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
B Grant, C Djerassi - The Journal of Organic Chemistry, 1974 - ACS Publications
Oxidation of 14a. Compound 14a (165 mg, 0.425 mmol) was dissolved in 15 ml of acetic acid-chloroform (2: 1) and 30% hydro-gen peroxide (180 mg, 1.6 mmol) in acetic acid solution (…
Number of citations: 120 pubs.acs.org
YY Cui, CX Yang, XP Yan - ACS applied materials & interfaces, 2020 - ACS Publications
… aromatic networks of chiral MONs’ may provide π–π interaction for efficient separation of 4-heptyn-2-ol, 4-pentyn-2-ol, 2-phenyl-4-penten-2-ol, 4-hexyn-3-ol, and 4-methyl-1-heptyn-3-ol …
Number of citations: 37 pubs.acs.org
C Heiss, M Laivenieks, JG Zeikus, RS Phillips - Bioorganic & medicinal …, 2001 - Elsevier
The mutation of Cys-295 to alanine in Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (SADH) was performed to give C295A SADH, on the basis of molecular …
Number of citations: 77 www.sciencedirect.com
GG Melikyan, A Mineif, O Vostrowsky, HJ Bestmann - Synthesis, 1991 - thieme-connect.com
The stereochemistry and regiochemistry of the dehydration of hexacarbonyl-μ-[η-(3RS, 5S)-(+)-3, 5-dimethyl-1-heptyn-3-ol] dicobalt (Co-Co) and hexacarbonyl-μ-[η-(4RS, 6S)-(+)-4, 6-…
Number of citations: 7 www.thieme-connect.com
TW Schultz, J Seward‐Nagel… - Environmental …, 2004 - Wiley Online Library
The toxicity of a series of 120 aliphatic alcohols was evaluated using the Tetrahymena pyriformis population growth impairment assay. For tertiary propargylic alcohols; primary, …
Number of citations: 21 onlinelibrary.wiley.com
FB Growcock, VR Lopp… - Journal of the …, 1988 - iopscience.iop.org
… Vinyl alcohols, such as linalool (3,7-dimethyL1,6octadien-3-ol) and 1-hexen-3-ol, do not perform nearly as well as their acetylenic analogs (octynol and 3-methyl-1heptyn-3-ol), …
Number of citations: 58 iopscience.iop.org
X Li, W Xie, F Bai, J Wang, X Zhou, R Gao, X Xu… - Food Chemistry, 2022 - Elsevier
… Hence, we speculated that the “mushroom” odor may come from 1-heptyn-3-ol for its similar structure with 1-octen-3-ol. As for ketones, 3,5-octadien-2-one (“fresh, bitter, herbal”), a …
Number of citations: 31 www.sciencedirect.com
FA Pasha, HK Srivastava, A Srivastava… - QSAR & …, 2007 - Wiley Online Library
The Quantitative Structure–Toxicity Relationship (QSTR) models of various derivatives of phenols, alcohols, esters, aldehydes and ketones have been made with the help of …
Number of citations: 36 onlinelibrary.wiley.com
Y Zhao, Y Wu, G Yuan, L Hao, X Gao… - Chemistry–An Asian …, 2016 - Wiley Online Library
… 3,5-Dimethyl-1-hexyn-3-ol (R 1 =methyl, R 2 =isopropyl) and 3-ethyl-1-heptyn-3-ol (R 1 =ethyl, R 2 =butyl) gave inferior results relative to 3-ethyl-1-pentyn-3-ol and 2-ethynyl-2,6-…
Number of citations: 86 onlinelibrary.wiley.com
PR Duchowicz, MA Ocsachoque - QSAR & Combinatorial …, 2009 - Wiley Online Library
The presented work deals with the Quantitative Structure–Activity Relationships (QSAR) analysis for the growth inhibition of the ciliated protozoan Tetrahymena pyriformis by a …
Number of citations: 13 onlinelibrary.wiley.com

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